Drospirenone
Description
Synthetization and Derivation of Drospirenone (B1670955)
This compound (6β, 7β, 15β, 16β-dimethylene-3-oxo-17α-pregn-4-ene-21, 17-carbolactone) is a synthetic progestin that is structurally an analogue of spironolactone (B1682167), a well-known aldosterone (B195564) antagonist. researchgate.netresearchgate.netwikipedia.orgchemicalbook.commpa.se Its development was driven by the goal of creating a fourth-generation progestogen with a pharmacological profile that includes not only progestational effects but also antiandrogenic and antimineralocorticoid activities, thereby mimicking natural progesterone (B1679170) more closely than previous synthetic progestins. researchgate.netresearchgate.net
The chemical structure of this compound is derived from 17α-spirolactone. researchgate.netresearchgate.net It differs from its parent compound, spironolactone, by the removal of the C7α acetylthio group and the introduction of two methylene (B1212753) groups at the C6β–7β and C15β–16β positions. wikipedia.orgchemicalbook.com This modification is crucial for its distinct hormonal activities.
The chemical synthesis of this compound is a complex, multi-step process. guidechem.com Several synthesis routes have been described in scientific literature.
One common approach begins with 3β-hydroxy-15β,16β-methylene-5-androsten-17-one as the starting material, which undergoes a five-step conversion to yield this compound. chemicalbook.com
Another documented method starts from 15β,16β-methylene-17α-pregn-4-ene-3,20-dione. This process involves a series of reactions including reduction by sodium borohydride, protection of hydroxyl groups, and subsequent oxidation to create a 7-keto compound. This intermediate then undergoes a Grignard reaction, followed by carbonyl addition, cyclization, and deprotection to produce the final this compound molecule. guidechem.com
A third synthetic pathway involves the addition of a lithium reagent to the carbonyl group at the 17-position, followed by Oppenauer oxidation, cyclization to form the 17-spirolactone structure, and subsequent dehydrogenation and another cyclization to yield this compound. guidechem.com
These synthetic strategies highlight the intricate chemical engineering required to produce a compound with the specific stereochemistry and functional groups that define this compound's unique activity.
Pharmacological Classification as a Synthetic Progestogen
This compound is pharmacologically classified as a synthetic progestogen, or progestin, and is sometimes referred to as a "fourth-generation" progestin. wikipedia.orgresearchgate.net Its primary mechanism of action is as an agonist of the progesterone receptor (PR), which is responsible for its progestogenic effects, including the inhibition of ovulation. wikipedia.orgmpa.seslinda.uyyoutube.com
What sets this compound apart from other synthetic progestogens is its additional significant activities at other steroid hormone receptors. nih.govpharmgkb.org It functions as a potent antagonist of the mineralocorticoid receptor (MR) and as an antagonist of the androgen receptor (AR). researchgate.netyoutube.compatsnap.com Conversely, it demonstrates no significant estrogenic, glucocorticoid, or antiglucocorticoid activity. researchgate.netmpa.seslinda.uynih.gov This combination of activities gives this compound a pharmacological profile that is remarkably similar to that of natural progesterone. mpa.senih.gov
The key pharmacological actions of this compound include:
Progestogenic Activity : By activating the progesterone receptor, this compound inhibits ovulation, stimulates the transformation of the endometrium, and can maintain pregnancy in animal models. slinda.uynih.govpharmgkb.orgdrugbank.com Its progestogenic potency is comparable to that of other established progestins like norethisterone acetate (B1210297). slinda.uynih.gov
Antimineralocorticoid Activity : this compound binds with high affinity to the mineralocorticoid receptor, blocking the effects of aldosterone. researchgate.netpatsnap.com This antagonism prevents sodium and water retention by promoting their excretion, a process known as natriuresis. patsnap.comdrugbank.comnih.gov Research indicates its antimineralocorticoid effect is significantly more potent than that of its parent compound, spironolactone, in some experimental models. drugbank.com Three milligrams of this compound is considered equivalent to about 20-25 mg of spironolactone in its antimineralocorticoid effect. wikipedia.orgnih.gov
Antiandrogenic Activity : The compound also acts as an antagonist at the androgen receptor, thereby blocking the effects of androgens like testosterone (B1683101). researchgate.netpatsnap.com This was demonstrated in animal studies where this compound inhibited the growth of androgen-dependent accessory sex organs. slinda.uynih.govdrugbank.com Its antiandrogenic potency is reported to be about one-third of that of cyproterone (B1669671) acetate. slinda.uynih.gov
The table below summarizes the receptor binding profile of this compound in comparison to endogenous hormones, illustrating its unique multi-receptor activity.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Ligand | Relative Binding Affinity (RBA) (%) | Reference |
|---|---|---|---|
| Progesterone Receptor | Progesterone | 100 | slinda.uy |
| This compound | 42 | slinda.uy | |
| Mineralocorticoid Receptor | Aldosterone | 100 | slinda.uy |
| This compound | 100 | slinda.uy | |
| Androgen Receptor | Dihydrotestosterone (B1667394) | 100 | slinda.uy |
| This compound | 0.6 | slinda.uy |
Data derived from in vitro receptor binding experiments.
This distinct pharmacological profile, combining progestogenic, antimineralocorticoid, and antiandrogenic properties, makes this compound a subject of continued academic interest. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,2R,4R,10R,11R,14S,15R,16S,18S,19S)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5'-oxolane]-2',7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O3/c1-22-6-3-12(25)9-17(22)13-10-14(13)20-16(22)4-7-23(2)21(20)15-11-18(15)24(23)8-5-19(26)27-24/h9,13-16,18,20-21H,3-8,10-11H2,1-2H3/t13-,14+,15-,16-,18+,20-,21+,22-,23+,24-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
METQSPRSQINEEU-OIBOXIMKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1C3CC3C4C2CCC5(C4C6CC6C57CCC(=O)O7)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1[C@@H]3C[C@@H]3[C@@H]4[C@H]2CC[C@]5([C@H]4[C@@H]6C[C@@H]6[C@]57CCC(=O)O7)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular and Cellular Pharmacology of Drospirenone
Steroid Receptor Binding Profiles and Specificity
Drospirenone (B1670955) interacts with several steroid hormone receptors, acting as an agonist for some and an antagonist for others. Its binding profile contributes to its diverse physiological effects.
Progesterone (B1679170) Receptor Agonism
This compound demonstrates high affinity for the progesterone receptor (PR), acting as a potent agonist. nih.govwikipedia.orgdrugbank.comncats.io This agonistic activity at the PR is the primary mechanism underlying its progestogenic effects, including the suppression of gonadotropins and the induction of changes in the endometrium and cervical mucus, which are crucial for contraception. wikipedia.orgpharmgkb.orgpatsnap.com Studies have shown that this compound has a relative binding affinity to the PR ranging from 19% to 70% compared to progesterone (100%). wikipedia.org Another study reported an affinity of approximately 30% relative to R5020, a synthetic progestin. researchgate.net In terms of progestational potency in animal models, this compound has been found to be less potent than levonorgestrel. researchgate.net
Mineralocorticoid Receptor Antagonism
A key characteristic of this compound is its high affinity for the mineralocorticoid receptor (MR), where it acts as a potent antagonist. nih.govwikipedia.orgdrugbank.comncats.iopharmgkb.org This antimineralocorticoid activity is analogous to that of spironolactone (B1682167), from which this compound is structurally derived. nih.govdrugbank.comnih.gov By blocking aldosterone (B195564) from binding to the MR, this compound promotes sodium and water excretion and reduces potassium excretion in the kidneys. drugbank.compatsnap.comwikipedia.org This can lead to a mild diuretic effect and may help counteract the fluid retention sometimes associated with estrogen use. patsnap.compatsnap.com The affinity of this compound for the human MR has been shown to be two to five times higher than that of aldosterone. oup.com In animal studies, this compound was found to be approximately 5.5 to 11 times more potent as an antimineralocorticoid than spironolactone. wikipedia.org Clinically, 3 to 4 mg of this compound is considered equivalent to approximately 20 to 25 mg of spironolactone in terms of antimineralocorticoid activity. wikipedia.orgnih.gov
Androgen Receptor Antagonism
This compound also exhibits antiandrogenic activity by acting as an antagonist at the androgen receptor (AR). nih.govwikipedia.orgdrugbank.compharmgkb.orgpatsnap.com It competes with androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) for binding to the AR, thereby reducing their effects. drugbank.compatsnap.com This property is beneficial in mitigating androgen-related symptoms such as acne and hirsutism. drugbank.compatsnap.compatsnap.com this compound has a lower affinity for the AR compared to its affinity for the PR and MR, with relative binding affinities reported between 1% and 65% compared to metribolone, a synthetic anabolic steroid. wikipedia.org In vivo studies in rats have indicated that this compound's antiandrogenic potency is about five to ten times higher than that of progesterone and approximately one-third that of cyproterone (B1669671) acetate (B1210297). nih.govdovepress.com
Glucocorticoid Receptor Interactions
Studies indicate that this compound has very low or negligible affinity for the glucocorticoid receptor (GR). nih.govwikipedia.orgncats.iopharmgkb.org It is generally considered to be devoid of appreciable glucocorticoid or antiglucocorticoid activity. nih.govwikipedia.orgarchivesofmedicalscience.comslinda.uy
Estrogen Receptor Absence of Activity
This compound does not bind to the estrogen receptor (ER) and is reported to have no estrogenic activity. nih.govwikipedia.orgpharmgkb.orgarchivesofmedicalscience.com
Below is a table summarizing the relative binding affinities of this compound to various steroid receptors compared to reference ligands:
| Receptor | Reference Ligand | Relative Binding Affinity (%) | Source |
| Progesterone Receptor | Progesterone | 19–70 | wikipedia.org |
| Progesterone Receptor | R5020 | ~30 | researchgate.net |
| Mineralocorticoid Receptor | Aldosterone | 100–500 | wikipedia.org |
| Mineralocorticoid Receptor | Aldosterone | ~230 | researchgate.net |
| Androgen Receptor | Metribolone | 1–65 | wikipedia.org |
| Androgen Receptor | Dihydrotestosterone | 0.6 | slinda.uy |
| Glucocorticoid Receptor | Dexamethasone | 1–6 | wikipedia.org |
| Estrogen Receptor | Estradiol (B170435) | 0–1 | wikipedia.org |
Note: Relative binding affinities can vary depending on the specific assay conditions and reference ligands used.
Hormonal Axis Modulation Mechanisms
This compound's antimineralocorticoid activity also impacts the renin-angiotensin-aldosterone system (RAAS). By blocking the MR, it counteracts the effects of aldosterone, leading to increased sodium and water excretion. drugbank.compatsnap.comwikipedia.org This can cause a compensatory activation of the RAAS, resulting in increased plasma renin activity and aldosterone levels. nih.gov
This compound does not bind to sex hormone-binding globulin (SHBG) or corticosteroid-binding globulin (CBG), but it is highly bound (95-97%) to other serum proteins, primarily albumin. researchgate.netwikipedia.orgportico.org This contrasts with some other progestins, such as the 19-nortestosterone derivatives (e.g., norethindrone, levonorgestrel), which bind to SHBG and can influence the levels of free androgens. portico.orgresearchgate.net While ethinylestradiol, often combined with this compound in oral contraceptives, increases hepatic SHBG production, this compound itself does not interfere with this effect. wikipedia.orgportico.org
The multifaceted interactions of this compound with steroid receptors and hormonal axes contribute to its pharmacological profile, making it effective as a progestin with additional antimineralocorticoid and antiandrogenic properties. nih.govnih.govresearchgate.net
Gonadotropin Secretion Suppression
A primary mechanism of action for this compound, particularly in combined oral contraceptives, is the suppression of gonadotropin secretion from the pituitary gland patsnap.compatsnap.comnih.gov. This compound, like other progestins, inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) patsnap.compatsnap.comwikipedia.org. This suppression is mediated through the activation of progesterone receptors, which in turn affects the pulsatile release of gonadotropin-releasing hormone (GnRH) from the hypothalamus wikipedia.orgpharmgkb.org. The reduction in LH and FSH levels is crucial for preventing follicular development and ovulation patsnap.comnih.gov. Studies have shown that this compound at a dose of 3 mg/day can achieve 100% inhibition of ovulation wikipedia.org. Lower doses, between 0.5 and 2 mg/day, have shown ovulation inhibition in approximately 90% of women wikipedia.org. The suppression of the hypothalamic-pituitary system by the combination of an estrogen with this compound leads to a blunting of the preovulatory LH surge pharmgkb.org.
Impact on Ovarian Steroidogenesis
The suppression of gonadotropin secretion by this compound has a direct impact on ovarian steroidogenesis. By reducing LH and FSH levels, this compound diminishes the stimulation of ovarian follicles, leading to decreased production of ovarian steroids, including estradiol and progesterone nih.govwikipedia.org. This reduction in gonadal sex hormone production is a key component of its contraceptive effect wikipedia.org. Studies have indicated that this compound, due to its anti-gonadotropic action, reduces the production of androgens in ovarian theca cells nih.gov. In premenopausal women, this compound alone at 4 mg/day has been observed to suppress estradiol levels wikipedia.org. The hypogonadotropic effect of estro-progestin preparations containing this compound can lead to minimal production of gonadal steroids mdpi.com.
Adrenal Androgen Synthesis Modulation
This compound also influences adrenal androgen synthesis. Its antiandrogenic activity is partly mediated by its ability to modulate the synthesis and release of adrenal androgens nih.govresearchgate.net. Research has shown that oral contraceptives containing this compound can affect adrenal steroidogenesis by reducing the synthesis and release of androgens in response to adrenocorticotropic hormone (ACTH) researchgate.netnih.gov. This includes a reduction in basal concentrations of androgens such as androstenedione, dehydroepiandrosterone (B1670201) sulfate (B86663) (DHEA-S), testosterone, and free testosterone researchgate.netnih.gov. While this compound reduces adrenal androgen synthesis, studies have indicated that adrenal production of cortisol remains unchanged researchgate.netnih.gov. The anti-androgenic effects of this compound are considered stronger compared to some other progestins tandfonline.com.
Enzymatic Interactions and Endogenous Steroid Biosynthesis Pathways
Inhibition of 3β-Hydroxysteroid Dehydrogenase Type 2 (3βHSD2) Activity
Studies have demonstrated that this compound can modulate the biosynthesis of endogenous steroids by inhibiting the activity of 3β-Hydroxysteroid Dehydrogenase Type 2 (3βHSD2) researchgate.netnih.govnih.govplos.org. Research using human adrenocortical carcinoma cell lines (H295R) and COS-1 cells expressing human 3βHSD2 has shown that this compound inhibits this enzyme researchgate.netnih.govnih.govplos.org. The inhibition constant (Ki) for this compound's inhibition of human 3βHSD2 has been determined to be in the nanomolar range (232 ± 38 nM) researchgate.netnih.govplos.org. This inhibition is suggested to be non-competitive plos.org. The inhibition of 3βHSD2 activity by this compound is believed to contribute to its effects on steroidogenesis researchgate.netnih.govnih.gov.
Modulation of De Novo Steroid Synthesis
This compound modulates de novo steroid synthesis, particularly in the adrenal glands. Studies using H295R cells have shown that this compound influences the biosynthesis of several endogenous steroids researchgate.netnih.govnih.gov. While some fourth-generation progestins significantly inhibited total steroid output in these cells, this compound did not show a significant inhibition of total steroidogenic output under basal or stimulated conditions in one study nih.gov. However, this compound has been observed to decrease the concentrations of steroids in the glucocorticoid and androgen pathways plos.org. Conversely, the production of steroids in the progestogen and mineralocorticoid pathways were reported to be increased by this compound in the same study plos.org. These modulatory effects on steroid synthesis pathways contribute to this compound's distinct pharmacological actions researchgate.netnih.govnih.gov.
Cytochrome P450 Enzyme System Considerations
The cytochrome P450 (CYP) enzyme system plays a significant role in the metabolism of steroids and other compounds. While the primary focus regarding this compound's enzymatic interactions related to steroidogenesis is on enzymes like 3βHSD2 and potentially CYP17A1 researchgate.netnih.gov, the metabolism of this compound itself involves the CYP system. This compound is reported to be metabolized by CYP3A4, CYP2C19, and CYP2C9 cdutcm.edu.cncdutcm.edu.cnhznu.edu.cn. This metabolic pathway is important for its clearance from the body. Interactions with inhibitors or inducers of these enzymes could potentially affect this compound's plasma concentrations and thus its pharmacological effects.
| Compound Name | PubChem CID |
| This compound | 68873 |
| Gonadotropin-Releasing Hormone | 16132914 |
| Luteinizing Hormone | - |
| Follicle-Stimulating Hormone | - |
| Estradiol | 5780 |
| Progesterone | 5994 |
| Androstenedione | 6128 |
| Dehydroepiandrosterone Sulfate | 12594 |
| Dehydroepiandrosterone | 5886 |
| 3β-Hydroxysteroid Dehydrogenase Type 2 | - |
| CYP3A4 | - |
| CYP2C19 | - |
| CYP2C9 | - |
| CYP17A1 | - |
| ACTH | 16134532 |
Note: PubChem CIDs for Luteinizing Hormone, Follicle-Stimulating Hormone, 3β-Hydroxysteroid Dehydrogenase Type 2, CYP3A4, CYP2C19, CYP2C9, and CYP17A1 represent the human protein or gene, as specific compound CIDs for these biological macromolecules are not directly analogous to small molecules. ACTH refers to Adrenocorticotropic Hormone.##
This compound (DRSP) stands as a synthetic progestin characterized by a distinctive pharmacological profile that sets it apart from many other compounds in its class. As an analog of spironolactone, it possesses potent progestogenic, antimineralocorticoid, and antiandrogenic activities drugbank.comnih.govresearchgate.net. These multifaceted properties underpin its utility in clinical applications, particularly in hormonal contraception and hormone replacement therapy drugbank.compatsnap.com. The molecular and cellular actions of this compound are mediated through its interactions with steroid receptors and its influence on steroid biosynthesis pathways.
Gonadotropin Secretion Suppression
A cornerstone of this compound's mechanism of action, especially when used in combined oral contraceptives, is its capacity to suppress the secretion of gonadotropins from the pituitary gland patsnap.compatsnap.comnih.gov. Similar to other progestins, this compound effectively inhibits the release of both luteinizing hormone (LH) and follicle-stimulating hormone (FSH) patsnap.compatsnap.comwikipedia.org. This suppression is primarily achieved through the activation of progesterone receptors, which subsequently impacts the pulsatile release of gonadotropin-releasing hormone (GnRH) from the hypothalamus wikipedia.orgpharmgkb.org. The resulting decrease in LH and FSH levels is critical for inhibiting follicular development and preventing ovulation patsnap.comnih.gov. Studies have demonstrated that a daily dose of 3 mg of this compound can lead to complete inhibition of ovulation wikipedia.org. Lower doses ranging from 0.5 to 2 mg per day have shown ovulation inhibition in approximately 90% of individuals wikipedia.org. The combined effect of an estrogen with this compound results in the suppression of the hypothalamic-pituitary axis, leading to a blunting of the preovulatory LH surge pharmgkb.org.
Impact on Ovarian Steroidogenesis
The suppression of gonadotropin secretion by this compound directly influences ovarian steroidogenesis. By lowering LH and FSH levels, this compound reduces the stimulation of ovarian follicles, resulting in diminished production of ovarian steroids such as estradiol and progesterone nih.govwikipedia.org. This decrease in gonadal sex hormone production is a key factor in its contraceptive efficacy wikipedia.org. Research indicates that this compound's anti-gonadotropic action contributes to a reduction in androgen production within ovarian theca cells nih.gov. In premenopausal women, a dose of 4 mg/day of this compound alone has been observed to suppress estradiol levels wikipedia.org. The hypogonadotropic effect of estro-progestin preparations containing this compound can lead to a minimal level of gonadal steroid production mdpi.com.
Adrenal Androgen Synthesis Modulation
This compound also exerts an influence on adrenal androgen synthesis. Its antiandrogenic activity is partly attributed to its ability to modulate the synthesis and release of androgens from the adrenal glands nih.govresearchgate.net. Investigations have shown that oral contraceptives containing this compound can impact adrenal steroidogenesis by reducing the synthesis and release of androgens in response to adrenocorticotropic hormone (ACTH) researchgate.netnih.gov. This effect includes a reduction in the basal concentrations of androgens such as androstenedione, dehydroepiandrosterone sulfate (DHEA-S), testosterone, and free testosterone researchgate.netnih.gov. Notably, while this compound reduces adrenal androgen synthesis, studies have indicated that the adrenal production of cortisol remains unaffected researchgate.netnih.gov. The anti-androgenic effects of this compound are considered more pronounced compared to some other progestins tandfonline.com.
Enzymatic Interactions and Endogenous Steroid Biosynthesis Pathways
Inhibition of 3β-Hydroxysteroid Dehydrogenase Type 2 (3βHSD2) Activity
Studies have provided evidence that this compound can modulate the biosynthesis of endogenous steroids through the inhibition of 3β-Hydroxysteroid Dehydrogenase Type 2 (3βHSD2) activity researchgate.netnih.govnih.govplos.org. Research utilizing human adrenocortical carcinoma cell lines (H295R) and COS-1 cells expressing human 3βHSD2 has demonstrated that this compound acts as an inhibitor of this enzyme researchgate.netnih.govnih.govplos.org. The inhibition constant (Ki) for the inhibition of human 3βHSD2 by this compound has been determined to be in the nanomolar range (232 ± 38 nM) researchgate.netnih.govplos.org. This inhibition is suggested to follow a non-competitive mechanism plos.org. The inhibitory effect on 3βHSD2 activity is believed to play a role in this compound's influence on steroidogenesis researchgate.netnih.govnih.gov.
| Progestin | 3βHSD2 Ki (nM) | Mechanism of Inhibition |
| Nestorone (NES) | 9.5 ± 0.96 | Non-competitive |
| Nomegestrol Acetate (NoMAC) | 29 ± 7.1 | Competitive |
| This compound (DRSP) | 232 ± 38 | Non-competitive |
*Data derived from studies on human 3βHSD2 using COS-1 cells researchgate.netnih.govplos.org.
Modulation of De Novo Steroid Synthesis
This compound modulates the process of de novo steroid synthesis, particularly within the adrenal glands. Studies employing H295R cells have indicated that this compound influences the biosynthesis of several endogenous steroids researchgate.netnih.govnih.gov. While some fourth-generation progestins significantly inhibited the total steroid output in these cell lines, one study reported that this compound did not show a significant inhibition of total steroidogenic output under either basal or stimulated conditions nih.gov. However, this compound has been observed to decrease the concentrations of steroids within the glucocorticoid and androgen biosynthesis pathways plos.org. Conversely, the production of steroids in the progestogen and mineralocorticoid pathways was reported to be increased by this compound in the same study plos.org. These modulatory effects on steroid synthesis pathways contribute to the distinct pharmacological actions of this compound researchgate.netnih.govnih.gov.
Preclinical Pharmacodynamics and Biological Activities of Drospirenone
Reproductive System Investigations in Animal Models
Studies in animal models have demonstrated the impact of drospirenone (B1670955) on key aspects of the female reproductive system, including ovulation, endometrial development, and pregnancy maintenance. nih.govresearchgate.netslinda.uy
Ovulation Inhibition Studies
This compound has been shown to effectively inhibit ovulation in animal models such as rats and mice. In cycling rats, subcutaneous administration of this compound dose-dependently inhibited ovulation, with half-maximal effects observed at approximately 1 mg/animal/day. slinda.uyfda.gov In mice, half-maximal antiovulatory activity was observed at lower subcutaneous doses, around 0.1 mg/animal/day. fda.gov Complete or near-complete inhibition of ovulation was achieved with subcutaneous doses in the same range as those effective for pregnancy maintenance in rats. researchgate.net Oral administration to cyclic rats also demonstrated ovulation inhibition, with increasing activity at doses of 0.1, 0.3, 1, and 3 mg/animal/day, resulting in 0%, 14%, 43%, and 86% inhibition, respectively. fda.gov
Here is a summary of antiovulatory activity in rats:
| Species | Route of Administration | Dose (mg/animal/day) | Ovulation Inhibition (%) | Citation |
| Rat | Subcutaneous | 0.3 | 17 | fda.gov |
| Rat | Subcutaneous | 1.0 | 83 | fda.gov |
| Rat | Subcutaneous | 3.0 | 100 | fda.gov |
| Rat | Subcutaneous | 10.0 | 100 | fda.gov |
| Rat | Oral | 0.1 | 0 | fda.gov |
| Rat | Oral | 0.3 | 14 | fda.gov |
| Rat | Oral | 1.0 | 43 | fda.gov |
| Rat | Oral | 3.0 | 86 | fda.gov |
| Mouse | Subcutaneous | 0.03 | 0 | fda.gov |
| Mouse | Subcutaneous | 0.1 | 10 | fda.gov |
| Mouse | Subcutaneous | 0.3 | 90 | fda.gov |
Endometrial Transformation Assessments
The progestogenic activity of this compound, including its ability to induce endometrial transformation, has been evaluated in animal models, particularly in ovariectomized, estrogen-primed rabbits using the McPhail assay. researchgate.netslinda.uytandfonline.com Systemic subcutaneous administration of this compound at 1 mg per animal per day resulted in full endometrial transformation. researchgate.net In the dose range of 0.1 to 0.3 mg/animal subcutaneously, threshold endometrial reactions (McPhail value of 1.5) were observed. slinda.uy This indicates that the progestogenic potency of this compound in the rabbit is comparable to that of norethisterone acetate (B1210297). slinda.uy Intrauterine administration of this compound in silastic tubes also induced maximum local progestational effects in rabbits. researchgate.net
Pregnancy Maintenance Studies
This compound has been shown to efficiently promote the maintenance of pregnancy in ovariectomized pregnant rats. researchgate.netslinda.uyfda.gov In one study, a 4-day subcutaneous application of 10 mg this compound (approximately 50 mg/kg/day) was as effective as subcutaneously administered cyproterone (B1669671) acetate in maintaining pregnancy. slinda.uy Qualitatively similar results were obtained in mice. slinda.uy Oral administration to ovariectomized pregnant rats also maintained pregnancy, with an 82.9% maintenance rate observed with a split dose of 0.5 mg/animal six times a day. slinda.uy A single oral dose of 3 mg/animal/day had no effect, suggesting that divided dosing improved the blood level profile and efficacy. fda.gov When administered subcutaneously at 3 mg/animal/day in combination with 0.1 µ g/animal/day ethinyl estradiol (B170435), this compound maintained pregnancy in ovariectomized pregnant rats at a level comparable to intact control animals. fda.govhres.cabayer.com
Endocrine and Metabolic System Responses in Animal Models
Beyond its effects on the reproductive system, preclinical studies have investigated the impact of this compound on endocrine and metabolic functions, particularly its anti-mineralocorticoid and anti-androgenic activities. nih.govnih.govresearchgate.netslinda.uyoncotarget.comresearchgate.net
Anti-Mineralocorticoid Effects in Vivo
This compound is a structural analog of spironolactone (B1682167) and exhibits anti-mineralocorticoid activity by blocking aldosterone (B195564) receptors. researchgate.netmims.comwikidoc.orgdrugbank.comfda.gov Studies in rats have demonstrated that this compound has a long-lasting natriuretic activity upon daily subcutaneous administration. nih.govslinda.uy This effect indicates about eight-fold higher potency than spironolactone in the respective assays in rats. nih.govresearchgate.net The anti-mineralocorticoid effects in rats occur at dosages that also prevent ovulation. geneesmiddeleninformatiebank.nl this compound has also been shown to decrease blood pressure in male hypertensive rats, in contrast to conventional progestins which can cause an increase. nih.govresearchgate.net Furthermore, this compound prevented hypertension and fetal growth retardation in pregnant rats treated with L-NAME, an inhibitor of nitric oxide synthase. nih.govresearchgate.net
Anti-Androgenic Effects in Vivo
Preclinical studies in animals have consistently shown that this compound possesses anti-androgenic activity. nih.govhres.cabayer.comresearchgate.netwikidoc.orgdrugbank.comfda.govnih.govnih.govtandfonline.com This activity has been demonstrated in castrated, testosterone-substituted male rats by the dose-dependent inhibition of accessory sex organ growth, specifically the prostate and seminal vesicles. nih.govslinda.uynih.gov In this model, the anti-androgenic potency of this compound was found to be approximately one-third that of cyproterone acetate. nih.govslinda.uynih.govwikipedia.org this compound is considered more potent as an antiandrogen than spironolactone in animal models. researchgate.netwikipedia.orgdovepress.com Upon oral administration to castrated and testosterone (B1683101) propionate-treated male rats, both cyproterone acetate and this compound induced dose-dependent reductions in seminal vesicle and prostate weight. slinda.uy At a dose of 10 mg/animal/day, cyproterone acetate and this compound inhibited the testosterone-stimulated growth of seminal vesicles by 93.8% and 79.6%, respectively, and prostate growth by 87.0% and 74.5%, respectively. slinda.uy this compound inhibits androgen receptor-mediated transcription in a dose-dependent manner. nih.govtandfonline.comdovepress.com It also blocks the action of 5-α-reductase in end tissues, reducing the conversion of testosterone to dihydrotestosterone (B1667394) (DHT). nih.gov
Antigonadotropic Activity and Testosterone Regulation
Preclinical research has demonstrated that this compound possesses potent antigonadotropic activity. nih.govslinda.uynih.govresearchgate.net This effect is particularly evident in its ability to lower testosterone levels. Studies in male cynomolgus monkeys, for instance, have shown a potent testosterone-lowering effect following oral administration of this compound. nih.govslinda.uynih.gov This antigonadotropic action contributes to its progestogenic properties, such as the inhibition of ovulation observed in rat and mouse models. nih.govnih.gov
This compound's antiandrogenic activity has also been demonstrated in castrated, testosterone-substituted male rats. In this model, this compound dose-dependently inhibited the growth of accessory sex organs, such as the prostate and seminal vesicles. nih.govslinda.uy The potency of this compound in this antiandrogenic model was found to be approximately one-third that of cyproterone acetate, a known antiandrogenic progestin. nih.govslinda.uytandfonline.com Unlike many other synthetic progestogens, this compound is reported to be devoid of androgenic activity. nih.govslinda.uytandfonline.comresearchgate.net
Adipocyte Function and Metabolism Modulation
Research in preclinical models suggests that this compound can modulate adipocyte function and metabolism, primarily through its antimineralocorticoid properties. The mineralocorticoid receptor (MR) is known to mediate adipocyte differentiation induced by aldosterone and glucocorticoids. nih.gov
Studies investigating the effects of this compound on adipocyte differentiation have been conducted using murine preadipocyte cell lines (3T3-L1 and 3T3-F442A) and primary cultures of human preadipocytes derived from visceral and subcutaneous fat. nih.govoup.com Early exposure of these preadipocytes to this compound during differentiation resulted in a marked, dose-dependent inhibition of adipose differentiation and triglyceride accumulation. nih.govoup.com This antiadipogenic effect was found to be dependent on the MR, indicating that this compound exerts this action through antagonism of the mineralocorticoid receptor. nih.govoup.com The effect did not appear to involve the glucocorticoid, androgen, or progesterone (B1679170) receptors in these specific models. nih.gov
This compound inhibited the clonal expansion of preadipocytes and reduced the expression of PPARγ (peroxisome proliferator-activated receptor gamma), a key transcriptional mediator of adipogenesis. nih.govoup.com However, it did not show effects on lipolysis, glucose uptake, or PPARγ binding to its ligands in these studies. oup.com These findings suggest that this compound's antiadipogenic effect is linked to an alteration of the transcriptional control of adipogenesis via its antagonistic effect on the MR. nih.govoup.com
The following table summarizes key findings on this compound's effects on adipocyte differentiation in preclinical models:
| Model System | Effect Observed | Mechanism Implicated | Source |
| Murine preadipocyte cell lines (3T3-L1, 3T3-F442A) | Dose-dependent inhibition of adipose differentiation and triglyceride accumulation | MR antagonism | nih.govoup.com |
| Human primary preadipocytes (visceral and subcutaneous) | Marked inhibition of adipose conversion | MR antagonism | nih.govoup.com |
| Preadipocyte clonal expansion | Inhibition | Alteration of transcriptional control of adipogenesis via MR antagonism | nih.govoup.com |
| PPARγ expression | Decreased | Alteration of transcriptional control of adipogenesis via MR antagonism | nih.govoup.com |
These preclinical observations suggest that selective MR blockade by this compound holds promise as a potential therapeutic strategy for managing excessive adipose tissue deposition and associated metabolic complications. nih.govoup.com
Cardiovascular System Research in Preclinical Models
Preclinical studies have also investigated the effects of this compound on the cardiovascular system, particularly focusing on its impact on endothelial function and blood pressure regulation. tandfonline.comtandfonline.comresearchgate.net this compound's antimineralocorticoid activity is considered a key factor influencing its cardiovascular effects in these models. tandfonline.comtandfonline.comresearchgate.netoup.com
Endothelial Nitric Oxide Synthesis Regulation
Research indicates that this compound can influence endothelial nitric oxide (NO) synthesis, a critical factor in maintaining vascular health and function. Studies using human umbilical vein endothelial cells have shown that this compound leads to rapid activation of endothelial nitric oxide synthase (eNOS), the enzyme responsible for NO production. oup.comnih.govresearchgate.netoup.com This activation occurs through signaling pathways involving mitogen-activated protein kinases and phosphatidylinositol 3-kinase, and it also results in enhanced eNOS expression. oup.comnih.govoup.com These actions are reported to be dependent on the progesterone receptor. oup.comnih.govoup.com
Furthermore, this compound's antimineralocorticoid activity plays a role in regulating eNOS. Aldosterone exposure in endothelial cells can lead to a reduction in eNOS expression, an effect that is antagonized by this compound. oup.comnih.govresearchgate.netoup.com This antagonistic action on aldosterone-induced eNOS reduction is a distinctive feature of this compound and is not shared by progesterone or medroxyprogesterone (B1676146) acetate (MPA) in these experimental settings. oup.comnih.govresearchgate.netoup.com Importantly, this compound does not interfere with the induction or activation of eNOS stimulated by estradiol, unlike MPA, which has been shown to attenuate estradiol-induced nitric oxide production. researchgate.netoup.comnih.govresearchgate.netoup.com
These findings suggest that this compound influences endothelial cells through a combined action involving both progesterone and mineralocorticoid receptors, potentially contributing to favorable vascular effects. oup.comnih.govoup.com
Vasodilation and Blood Pressure Modulation Studies
Preclinical studies have explored the effects of this compound on vasodilation and blood pressure modulation, often in the context of its interaction with the renin-angiotensin-aldosterone system (RAAS) due to its antimineralocorticoid properties. tandfonline.comresearchgate.nettandfonline.comoup.com
In ovariectomized Wistar rats treated with aldosterone and a high-salt diet to induce cardiovascular injury and hypertension, coadministration of 17β-estradiol attenuated the observed effects on blood pressure, cardiac hypertrophy, and impaired NO-dependent relaxation of isolated aortic rings. ahajournals.orgahajournals.org While medroxyprogesterone acetate completely abrogated these beneficial effects of estradiol, this compound was either neutral or additive to estradiol in protecting against aldosterone salt-induced cardiovascular injury and inflammation. ahajournals.orgahajournals.org Specifically, the combination of this compound and 17β-estradiol was shown to reduce relative heart weight and markedly improve endothelium-dependent relaxation in aortic rings compared to rats treated with estradiol alone. ahajournals.orgahajournals.org
Studies have also indicated that this compound, through its interference with the mineralocorticoid receptor, can influence blood pressure. tandfonline.comresearchgate.nettandfonline.comoup.com In the aldosterone salt-treated rat model, combining this compound with estradiol substitution led to a further reduction in blood pressure, in contrast to MPA treatment which resulted in increased blood pressure in estradiol-substituted rats. ahajournals.orgahajournals.org This suggests that this compound's antimineralocorticoid activity may contribute to blood pressure lowering effects in preclinical models. tandfonline.comresearchgate.nettandfonline.comoup.com
The following table summarizes preclinical findings related to this compound's effects on the cardiovascular system:
| Preclinical Model / Parameter | This compound Effect | Comparison (vs. MPA where applicable) | Source |
| Endothelial NO synthesis (in vitro) | Rapid activation of eNOS, enhanced eNOS expression | Activation not shared by P or MPA; antagonizes aldosterone-induced eNOS reduction (unlike P or MPA); does not interfere with estradiol-induced eNOS (unlike MPA) | oup.comnih.govresearchgate.netoup.com |
| Aldosterone salt-treated rats (with E2) | Neutral or additive in protecting against cardiovascular injury and inflammation; reduced relative heart weight; improved endothelium-dependent relaxation | MPA abrogated E2 effects; DRSP was neutral or additive to E2 | ahajournals.orgahajournals.org |
| Blood pressure (aldosterone salt-treated rats with E2) | Further reduction in blood pressure when combined with E2 | MPA treatment resulted in increased blood pressure with E2 | ahajournals.orgahajournals.org |
These preclinical studies highlight this compound's distinct pharmacological profile, particularly its antimineralocorticoid activity, which appears to mediate favorable effects on endothelial function and blood pressure in various animal models. tandfonline.comtandfonline.comresearchgate.netoup.comnih.govoup.comahajournals.orgahajournals.org
Structure Activity Relationship Sar of Drospirenone
Structural Analogies and Chemical Modifications
Drospirenone (B1670955) is a derivative of 17α-spirolactone, sharing structural similarities with the diuretic spironolactone (B1682167) oncotarget.comnih.govresearchgate.neteuropeanreview.org. It can be described as a synthetic steroidal 17α-spirolactone wikipedia.org. This compound differs structurally from spironolactone primarily by the absence of the C7α acetyl thio substitution found in spironolactone and the presence of two methylene (B1212753) groups substituted at the C6β–7β and C15β–16β positions wikipedia.org. This structural divergence from spironolactone is significant, as spironolactone itself has negligible progestogenic activity wikipedia.org. The removal of the C7α substitution appears to be involved in the restoration of progestogenic activity in this compound wikipedia.org.
While structurally related to spironolactone, this compound's pharmacological profile is often noted to resemble that of natural progesterone (B1679170) more closely than many other synthetic progestins nih.govresearchgate.neteuropeanreview.orgwikipedia.orgwikidoc.org. This resemblance is attributed, in part, to its antimineralocorticoid activity wikipedia.orgwikidoc.org.
Comparative Receptor Binding Affinities and Potencies
The distinct pharmacological activities of this compound are a direct consequence of its binding affinities to various steroid hormone receptors, including the progesterone receptor (PR), mineralocorticoid receptor (MR), androgen receptor (AR), glucocorticoid receptor (GR), and estrogen receptor (ER) oncotarget.comnih.govresearchgate.netresearchgate.net.
This compound exhibits high affinity for both the PR and the MR oncotarget.comresearchgate.netnih.govresearchgate.netresearchgate.net. Its affinity for the MR is reported to be significantly greater than that of progesterone and about five times that of aldosterone (B195564), the naturally occurring mineralocorticoid nih.govresearchgate.netnih.gov. In terms of antimineralocorticoid potency, this compound is considered more potent than spironolactone in animal studies, with 3 to 4 mg of this compound being roughly equivalent to 20 to 25 mg of spironolactone wikipedia.org.
For the PR, this compound binds with high affinity nih.govresearchgate.net. Studies have indicated that this compound has about 35% of the affinity of promegestone (B1679184) (R5020) and between 19% and 70% of the affinity of progesterone for the PR europeanreview.orgwikipedia.orgresearchgate.net. Despite having a relatively low binding affinity to the PR compared to some other progestins, this compound demonstrates a strong progestogenic effect oncotarget.com.
This compound also binds to the AR, albeit with lower affinity compared to its binding to PR and MR oncotarget.comresearchgate.netnih.govresearchgate.netresearchgate.net. Its affinity for the AR is reported to be about 1% to 65% of the affinity of the synthetic anabolic steroid metribolone (R1881) wikipedia.org. This compound acts as an antagonist of the AR, contributing to its antiandrogenic activity wikipedia.orgnih.govresearchgate.netdrugbank.com. Its antiandrogenic potency has been estimated to be about 30% of that of cyproterone (B1669671) acetate (B1210297) in animals oncotarget.comnih.govwikipedia.org.
Unlike progesterone, which shows considerable binding to the GR, this compound exhibits only low binding to this receptor and is devoid of significant glucocorticoid or antiglucocorticoid activity oncotarget.comwikipedia.orgnih.gov. Neither this compound nor progesterone binds to the ER nih.gov.
The table below summarizes the relative binding affinities of this compound to various steroid receptors compared to natural hormones and other reference compounds:
| Receptor | This compound Relative Affinity (% of Reference) | Reference Compound | Source |
| Progesterone Receptor (PR) | 19-70% | Progesterone | wikipedia.org |
| ~35% | Promegestone (R5020) | wikipedia.orgresearchgate.netresearchgate.net | |
| Mineralocorticoid Receptor (MR) | ~500% (approx. 5 times) | Aldosterone | nih.govresearchgate.netwikipedia.org |
| ~230% | Aldosterone | researchgate.netresearchgate.net | |
| 50-230% | Progesterone | wikipedia.org | |
| Androgen Receptor (AR) | 1-65% | Metribolone (R1881) | wikipedia.org |
| Glucocorticoid Receptor (GR) | Low binding | - | oncotarget.comwikipedia.orgnih.gov |
| Estrogen Receptor (ER) | No binding | - | nih.gov |
Note: Relative binding affinities can vary depending on the specific assay conditions and reference compounds used.
Influence of Spiro-Lactone Structure on Pharmacological Profile
The presence of the 17α-spirolactone structure is a defining feature of this compound and plays a crucial role in its unique pharmacological profile, particularly its antimineralocorticoid activity oncotarget.comnih.govresearchgate.neteuropeanreview.orgwikipedia.org. This compound's derivation from 17α-spirolactone links it structurally to aldosterone antagonists like spironolactone oncotarget.comnih.govresearchgate.neteuropeanreview.org. This structural analogy contributes to its ability to bind to and antagonize the mineralocorticoid receptor oncotarget.comnih.govresearchgate.netresearchgate.netnih.govdrugbank.com.
The spiro-lactone ring at the 17α position, along with the specific methylene substitutions at the C6β–7β and C15β–16β positions, confers upon this compound the capacity to interact with the MR in a manner that leads to antimineralocorticoid effects oncotarget.comnih.govresearchgate.netwikipedia.orgresearchgate.netresearchgate.netdrugbank.com. This activity is significant because it counteracts the effects of aldosterone, promoting sodium and water excretion nih.govwikipedia.orgdrugbank.comnih.gov. This is in contrast to many other synthetic progestins that lack this activity and may even exacerbate estrogen-induced sodium and water retention researchgate.netresearchgate.net. The antimineralocorticoid property is a key feature that makes this compound's profile more akin to that of natural progesterone wikipedia.orgwikidoc.org.
Impurities and their Progestogenic Activity (e.g., 6,7-Epithis compound)
During the synthesis and manufacturing of this compound, various impurities can be formed. One such impurity is 6,7-Epithis compound, also known as 6α,7α-Drospirenone ontosight.aidrugfuture.compharmaffiliates.com. 6,7-Epithis compound is a synthetic steroid recognized primarily as an impurity in this compound synthesis ontosight.ai. Its structure is characterized by a spiro ring system, similar to this compound ontosight.ai.
While 6,7-Epithis compound is reported to have progestogenic activity, its potency and efficacy compared to this compound are not extensively documented in the provided sources ontosight.ai. The presence of impurities like 6,7-Epithis compound in pharmaceutical formulations is a concern for quality control, and regulatory agencies have established standards for acceptable levels ontosight.ai.
Another related impurity mentioned is 17-epithis compound, an epimer of this compound with a reversed configuration of the 17-spirolactone ring ncats.ioncats.ioncats.io. This impurity is reported to have no biological activity ncats.io.
The control and characterization of such impurities are crucial to ensure the quality and consistency of this compound-containing pharmaceuticals ontosight.ai.
Metabolic Fate and Biotransformation Pathways of Drospirenone Non Human Focus
Primary Metabolic Transformations
Drospirenone (B1670955) undergoes extensive metabolism following administration. The primary metabolic transformations involve the modification of its core structure drugbank.combayer.com. Two major metabolic pathways have been identified: the opening of the lactone ring and the reduction of the double bond at the C4-C5 position researchgate.netoncotarget.comwikipedia.org.
The opening of the lactone ring results in the formation of an acid form of this compound, often referred to as the this compound acid metabolite (M11) drugbank.comfda.gov. This transformation involves the hydrolysis of the ester linkage within the spirolactone structure bayer.comwikipedia.org.
The reduction of the Δ4-double bond leads to the formation of dihydro-drospirenone derivatives researchgate.netoncotarget.comwikipedia.org. This reduction is often followed by further modifications, such as sulfation wikipedia.org.
Studies using activated sludge systems, which represent a non-human biological environment, have also shown this compound biotransformation. One significant transformation observed in these systems is 1,2-dehydrogenation, which forms spirorenone (B1212842) (TP 364) acs.org. Lactone ring hydrolysis also occurred in activated sludge, generating the pharmacologically inactive this compound acid (TP 384), consistent with observations in mammalian metabolism acs.orgacs.org. Other minor pathways identified in activated sludge include hydroxylation, methoxylation, and hydrogenation of the 3-keto group and the C4(5) double bond acs.org. Biotransformation studies with the microorganism Cunninghamella elegans have also yielded hydroxylated metabolites of this compound oaepublish.comnih.gov.
Inactivation Pathways and Metabolite Characterization
The primary metabolic transformations of this compound lead to the formation of metabolites that are generally considered pharmacologically inactive drugbank.comfda.govnih.gov. The two main inactive metabolites identified in plasma are the acid form of this compound (M11) and 4,5-dihydro-drospirenone-3-sulfate (M14) drugbank.comfda.gov. These metabolites are formed through the lactone ring opening and the reduction/sulfation pathways, respectively wikipedia.orgnih.gov.
Characterization of metabolites in urine and feces has revealed the presence of various conjugated forms drugbank.comnih.gov. Glucuronide and sulfate (B86663) conjugates are significant components of the excreted metabolites drugbank.comnih.gov. In urine, approximately 38% to 47% of identifiable metabolites are glucuronide and sulfate conjugates drugbank.comnih.gov. In feces, about 17% to 20% of identifiable metabolites are excreted as glucuronides and sulfates, with a larger proportion (about one-third) being freely extractable metabolites researchgate.net.
Studies in activated sludge also identified a lactone hydrolysis product (TP 384), which is the this compound acid, confirming its formation in a non-mammalian biological system and its reported pharmacological inactivity acs.orgacs.org. Hydroxylated metabolites (1-OH-, 11-OH-, and 12-OH-DRO) identified in some studies have shown reduced progestogenic and antimineralocorticoid activities compared to the parent compound acs.org.
Enzyme Systems Involved in Biotransformation
While this compound undergoes extensive metabolism, the involvement of cytochrome P450 (CYP450) enzymes in its primary metabolic pathways appears to be minor nih.govpharmgkb.orgtandfonline.com. The two major metabolites, the acid form and 4,5-dihydro-drospirenone-3-sulfate, are primarily formed independently of the CYP450 system bayer.comwikipedia.orgnih.gov.
In vitro studies using human liver microsomes suggest that CYP3A4 is involved in the oxidative metabolism of this compound, but only to a minor extent fda.govnih.govpharmgkb.org. Some research indicates that sulfotransferases, particularly SULT1A1, may play a role in the metabolism of this compound, potentially influenced by co-administered compounds like ethinyl estradiol (B170435) nih.gov.
Studies investigating this compound biotransformation in activated sludge systems indicate that dehydrogenation reactions leading to spirorenone formation occur acs.org. While specific enzymes in these complex microbial communities are not always identified, this highlights alternative enzymatic processes in non-mammalian systems. Biotransformation by Cunninghamella elegans involves hydroxylation reactions, catalyzed by fungal enzymes nih.gov.
Elimination Pathways and Excretion Studies
This compound and its metabolites are primarily eliminated from the body through both urine and feces drugbank.comdrugs.com. Only trace amounts of unchanged this compound are found in urine and feces wikipedia.orgnih.gov. The majority of the excreted material consists of metabolites, predominantly in conjugated forms drugbank.comnih.gov.
Excretion studies indicate that metabolites are excreted with feces and urine at a ratio of approximately 1.2 to 1.4 bayer.combayer.com. The half-life of metabolite excretion in urine and feces is approximately 40 hours or about 1.7 days drugbank.combayer.combayer.com. Complete elimination of this compound from the body is observed approximately 10 days post-administration, with negligible amounts of the parent compound remaining drugbank.comnih.gov.
Data from human mass balance studies, while not strictly non-human, demonstrate the extensive metabolism and excretion pattern, showing that only trace amounts of the parent drug are excreted unchanged nih.govnih.gov. The excretion of metabolites as glucuronide and sulfate conjugates in both urine and feces is a significant elimination pathway drugbank.comnih.gov.
Q & A
Q. How do structural modifications of this compound impact its progestogenic activity?
- Methodology : Synthesize analogs (e.g., 15β,16β-methylene vs. 6β,7β-methylene derivatives) and test in progesterone receptor (PR) transactivation assays. Correlate structural changes (e.g., lactone ring conformation) with EC₅₀ values using QSAR models .
Methodological Notes
- Data Contradiction Analysis : Use Bland-Altman plots for method comparison studies or meta-regression to reconcile conflicting results .
- Ethical Compliance : For clinical data, adhere to PICO framework (Population, Intervention, Comparison, Outcome) and FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
